Kitazin

Übersicht

Beschreibung

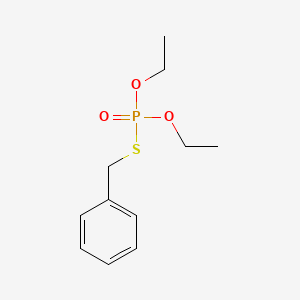

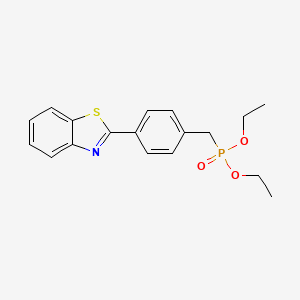

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester is a chemical compound. It is also known by other names such as Diethyl dithiophosphate, Diethyl phosphorodithioate, and Diethyl ester of phosphorodithioic acid .

Physical And Chemical Properties Analysis

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester has a molecular weight of 186.233 . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen

Fungizid in der Landwirtschaft

Kitazin wird in der Landwirtschaft häufig als Fungizid eingesetzt. Es hat sich gezeigt, dass es bei der Bekämpfung einer Vielzahl von Pflanzenkrankheiten wirksam ist . So wurde es beispielsweise zur Bekämpfung der Blattblattkrankheit im Reis eingesetzt .

Resistenzstudie bei Pilzen

This compound wurde in Studien eingesetzt, um die Resistenzvariation von Pilzen zu verstehen. Eine solche Studie untersuchte die Resistenzhäufigkeit von Magnaporthe grisea, einem Reispathogen, gegenüber this compound .

Interaktion mit Hülsenfrüchten

Es wurden Untersuchungen zur Interaktion zwischen this compound und Hülsenfrüchten, insbesondere Erbsen, durchgeführt. Die Studie konzentrierte sich auf das Verständnis der fungizidinduzierten Knöllchenalteration, Zytotoxizität, oxidativen Schäden und Toxizitätsminderung durch Rhizobium leguminosarum .

Sensorentwicklung

Isopropanol, einer der Namen für die Verbindung, wurde bei der Entwicklung von Gassensoren verwendet. Diese Sensoren wurden zur Umweltüberwachung und menschlichen Gesundheit eingesetzt und bieten eine hochsensible und schnelle Reaktion/Wiederherstellung zur Erkennung von Isopropanol .

Synthese neuer Verbindungen

Phosphorsäurethioester, O,O-Diethyl S-(Phenylmethyl)ester, ein weiterer Name für die Verbindung, wurde bei der Synthese neuer O,O-Diethylphosphorothioate verwendet .

Untersuchung der Toxizitätsminderung

This compound wurde in Studien eingesetzt, um zu verstehen, wie Toxizität gemindert werden kann. So ergab eine Studie, dass Rhizobium leguminosarum einen höheren this compound-Gehalt tolerieren und selbst unter Fungizidstress pflanzenwachstumsfördernde bioaktive Moleküle freisetzen kann .

Safety and Hazards

While specific safety and hazard information for Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester was not found, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Kitazin, also known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, Isoprobenphos, Kitazine, S-Benzyl O,O-diethyl phosphorothioate, or Ricide, is a broad-spectrum, highly effective systemic fungicide . It is primarily targeted against a wide range of fungi on fruits, vegetables, and field crops .

Mode of Action

This compound acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and eventually cell death . It also inhibits spore germination and fungal growth . The fungicide is absorbed and translocated through roots, sheath, and leaves .

Biochemical Pathways

This compound has been found to influence the lipid biosynthesis of Pyricularia oryzae, a rice blast fungus . It specifically inhibits the conversion from phosphatidylethanolamine to phosphatidylcholine by the transmethylation of S-adenosylmethionine . This disruption of the fungal cell membrane is a key part of its fungicidal action .

Pharmacokinetics

It is known that this compound is absorbed and translocated through roots, sheath, and leaves . This suggests that it has good bioavailability in the plant system.

Result of Action

This compound’s action results in structural damage and altered membrane integrity of the target organisms . It causes significant reduction in germination, seedling vigor index, plumule length, and radicle length . Cellular damage and cytotoxicity induced by this compound in membrane-altered root cells have been detected .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of Rhizobium leguminosarum, a bacterium that can tolerate a higher level of this compound, can alleviate the toxicity of this compound and enhance the performance of peas . This suggests that the presence of certain microorganisms in the environment can modulate the action of this compound.

Biochemische Analyse

Biochemical Properties

Kitazin interacts with various biomolecules in the biochemical reactions. For instance, it has been found to interact with Rhizobium leguminosarum, a bacterium that produces indole acetic acid, siderophores, α-ketobutyrate, and exopolysaccharides . The production of these bioactive molecules decreases consistently with gradually increasing this compound concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to cause structural damage and alter membrane integrity of Rhizobium leguminosarum . This compound also induces cellular damage in pea roots, as revealed by increased fluorescence in red and blue spectra .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein . Beyond its tolerance level, this compound causes structural damage and alters membrane integrity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. For instance, the production of bioactive molecules by Rhizobium leguminosarum decreases consistently with gradually increasing this compound concentrations

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein

Transport and Distribution

This compound is absorbed and translocated within cells and tissues

Eigenschaften

IUPAC Name |

diethoxyphosphorylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMJUIKWKVJNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074502 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-32-3 | |

| Record name | Kitazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13286-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kitazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KITAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BPY4N2DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

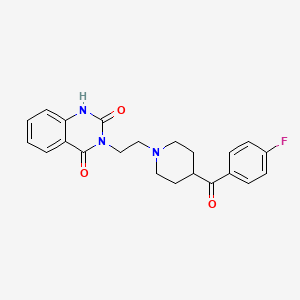

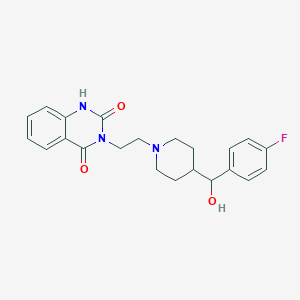

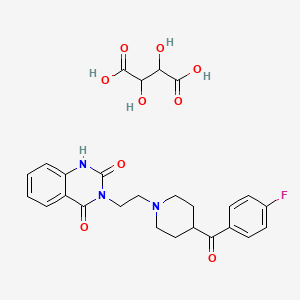

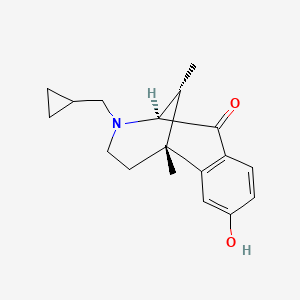

Feasible Synthetic Routes

Q1: What is the primary mode of action of Kitazin in fungi?

A1: this compound, an organophosphorus fungicide, primarily targets the biosynthesis of phosphatidylcholine in fungi like Pyricularia oryzae []. It does so by inhibiting the enzyme phospholipid N-methyltransferase, a key enzyme in the Greenberg pathway of phosphatidylcholine synthesis.

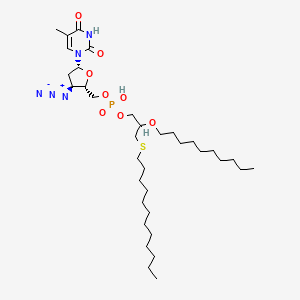

Q2: What is the chemical structure and formula of this compound?

A2: this compound, chemically known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, has the following structural characteristics:

Q3: How stable is this compound under different environmental conditions?

A4: Studies indicate that this compound undergoes photodecomposition upon exposure to ultraviolet light []. This degradation process involves isomerization to O-benzyl O,O-diethyl phosphorothionate, followed by hydrolysis or oxidation. Additionally, cleavage of the P-S bond leads to the formation of O,O-diethyl phosphonate and α-toluenethiol, which ultimately degrade into sulfuric acid and benzoic acid.

Q4: Are there specific formulation strategies to improve the stability or efficacy of this compound?

A5: While the provided research doesn't delve into specific formulation strategies, it highlights that this compound is commercially available in different formulations, including this compound P 17% granules []. These formulations likely incorporate stabilizing agents and other ingredients to enhance solubility, bioavailability, and efficacy under specific conditions.

Q5: What is the environmental impact of this compound, and are there methods to mitigate it?

A6: Research using model ecosystems suggests that this compound can persist in water and bioaccumulate in organisms []. The rate of hydrolysis significantly influences its persistence and distribution. Although the provided research doesn't specify mitigation methods, responsible application practices, such as minimizing runoff and using controlled-release formulations, could potentially reduce environmental risks.

Q6: Has resistance to this compound been observed in any plant pathogens?

A7: Yes, resistance to this compound has been observed in Magnaporthe grisea, the causal agent of rice blast []. Studies indicate a high resistance frequency (79.1%) to this compound P in M. grisea isolates, despite its limited practical use for over ten years.

Q7: What are the known toxicological effects of this compound on non-target organisms?

A9: Research highlights that this compound can negatively impact the larvivorous potential of the Carnatic rice fish (Oryzias carnaticus) []. Exposure to sub-lethal concentrations of this compound reduced the fish's larval consumption, indicating potential ecological consequences in rice paddy ecosystems.

Q8: Does this compound affect beneficial microorganisms in the soil?

A10: Yes, studies show that this compound can impact the plant growth-promoting activities of beneficial bacteria like Pseudomonas aeruginosa []. While the recommended dose showed less pronounced effects, higher concentrations significantly reduced phosphate solubilization, indole acetic acid production, and other beneficial traits.

Q9: What analytical methods are used to determine this compound residues in various matrices?

A11: Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) has been successfully employed to quantify this compound residues in foodstuff samples []. This method offers high sensitivity and overcomes interference from complex matrices, allowing for the detection of this compound at levels as low as 0.001 mg/kg.

Q10: Are there specific methods for extracting and purifying this compound from different sample types?

A12: Research highlights the use of acetonitrile and a mixture of n-hexane and acetone (1:1, V/V) for extracting this compound from foodstuffs, replacing the more toxic dichloromethane used in traditional methods []. Additionally, graphitized carbon black mini-columns are employed for purifying plant-based foodstuff extracts, while alumina columns are used for animal-based foodstuff extracts.

Q11: Are there alternative compounds or strategies for controlling rice blast that could potentially replace or complement the use of this compound?

A13: Yes, several alternative fungicides, including tricyclazole and iprobenphos, have been shown to effectively control rice blast and can be used as tank mix combinations to manage both blast and whorl maggot infestations []. Additionally, researchers are exploring the use of plant-based products like neem (Azadirachta indica) extracts as safer alternatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)